

6-(tert-butoxy)-6-oxohexanoic acid physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-(tert-Butoxy)-6-oxohexanoic acid

Cat. No.: B2567723

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **6-(tert-butoxy)-6-oxohexanoic Acid**

Executive Summary

6-(tert-butoxy)-6-oxohexanoic acid, also known as adipic acid mono-tert-butyl ester, is a bifunctional organic molecule of significant interest in chemical synthesis, particularly within the pharmaceutical and materials science sectors. Its structure incorporates a terminal carboxylic acid and a tert-butyl ester, affording it unique reactivity and utility as a linker or building block. This guide provides a comprehensive overview of its core physical and chemical properties, offering field-proven insights and detailed experimental protocols for its characterization. The data herein is intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their respective applications.

Introduction and Scientific Context

The strategic importance of **6-(tert-butoxy)-6-oxohexanoic acid** lies in its dual functionality. The carboxylic acid provides a reactive handle for amide bond formation, esterification, or salt formation, while the sterically hindered tert-butyl ester serves as a robust protecting group for the second carboxylic acid function of the parent adipic acid molecule. This protecting group is stable to a wide range of nucleophilic and basic conditions but can be selectively removed under acidic conditions, making it an invaluable tool in multi-step organic synthesis. Understanding its physical properties is paramount for its proper handling, reaction optimization, purification, and storage.

Chemical Identity and Structure

A precise understanding of the molecule's identity is the foundation of all subsequent experimental work.

- Molecular Formula: $C_{10}H_{18}O_4$ [\[1\]](#)[\[2\]](#)
- Molecular Weight: 202.25 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)
- IUPAC Name: 6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid[\[2\]](#)
- Common Synonyms: Adipic acid mono-tert-butyl ester, 5-tert-butoxycarbonylpentanoic acid, Hexanedioic acid mono-tert-butyl ester[\[1\]](#)
- CAS Registry Number: 52221-07-5[\[1\]](#)[\[2\]](#)[\[3\]](#)

Molecular Structure Diagram

The diagram below illustrates the atomic connectivity and key functional groups of the molecule.

Caption: Molecular structure of **6-(tert-butoxy)-6-oxohexanoic acid**.

Physicochemical Properties

The bulk physical properties dictate the state and behavior of the compound under various conditions. These values are critical for process design, purification, and formulation.

Property	Value	Source(s)
Appearance	Colorless to light yellow liquid or low-melting solid	[4] [5]
Melting Point	10 °C	[5]
Boiling Point	116 °C at 1.5 Torr	[5]
Density (Predicted)	1.054 ± 0.06 g/cm ³	[4] [5]
pKa (Predicted)	4.69 ± 0.10	[4] [5]

Expert Insights: The low melting point of 10 °C means this compound can exist as either a liquid or a solid at ambient laboratory temperatures, a crucial consideration for handling and accurate measurement. The boiling point is reported under reduced pressure, which strongly suggests that the molecule is susceptible to decomposition at its atmospheric boiling point. Therefore, purification by distillation must be performed under vacuum. The predicted pKa is typical for a medium-chain carboxylic acid, indicating it will be deprotonated and water-soluble at neutral or basic pH.

Solubility Profile

While quantitative solubility data is not readily available in the literature, a qualitative profile can be inferred from its structure and documented synthetic workups.[\[4\]](#)[\[5\]](#)

- **Organic Solvents:** Highly soluble in a wide range of polar organic solvents, including dichloromethane, chloroform, ethyl acetate, tetrahydrofuran (THF), and acetone. Also soluble in alcohols like ethanol and methanol.
- **Aqueous Solvents:** Sparingly soluble in neutral or acidic water. Its solubility increases significantly in basic aqueous solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide) due to the formation of the corresponding carboxylate salt.
- **Non-polar Solvents:** Limited solubility in non-polar solvents such as hexanes or petroleum ether. This property is often exploited during purification to precipitate the compound from a more polar solution.

Spectral Data and Structural Elucidation

Spectroscopic analysis is essential for confirming the identity, purity, and structure of the molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides a definitive map of the proton environments within the molecule.

- **Reported Data:** ¹H NMR (C₆D₆, δ, ppm): 1.48 (s, 9H, C(CH₃)₃), 1.52 (m, 4H, -(CH₂)₂-), 2.05-2.10 (m, 4H, 2 x -CH₂COO-).[\[4\]](#)[\[5\]](#)

Interpretation:

- δ 1.48 (singlet, 9H): This signal is characteristic of the nine equivalent protons of the tert-butyl group. Its singlet nature confirms the absence of adjacent protons.
- δ 1.52 (multiplet, 4H): These are the protons on the two central methylene groups (C3 and C4) of the hexanoic acid chain.
- δ 2.05-2.10 (multiplet, 4H): These signals correspond to the two methylene groups adjacent to the carbonyls (C2 and C5). They are shifted downfield due to the electron-withdrawing effect of the carbonyl groups.

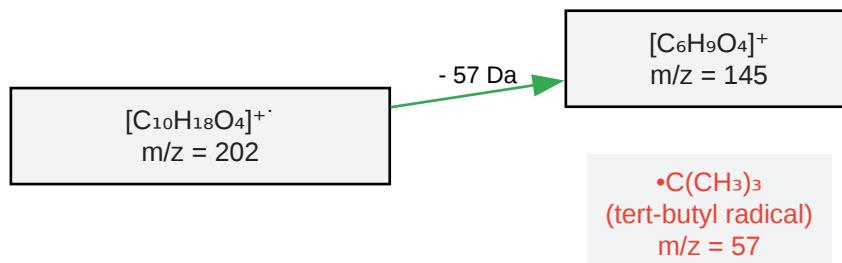
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present.

Predicted Absorptions:

- $\sim 2500\text{-}3300\text{ cm}^{-1}$ (broad): Strong, broad absorption characteristic of the O-H stretch of the carboxylic acid dimer.
- $\sim 1735\text{ cm}^{-1}$ (strong): Sharp, strong absorption from the C=O stretch of the tert-butyl ester.
- $\sim 1710\text{ cm}^{-1}$ (strong): Strong absorption from the C=O stretch of the carboxylic acid.
- $\sim 2850\text{-}2980\text{ cm}^{-1}$: C-H stretching vibrations of the methylene and methyl groups.

Expert Rationale: The presence of two distinct carbonyl peaks is expected due to the different electronic environments of the ester and the carboxylic acid. The broadness of the O-H stretch is a hallmark of the hydrogen bonding associated with carboxylic acids.

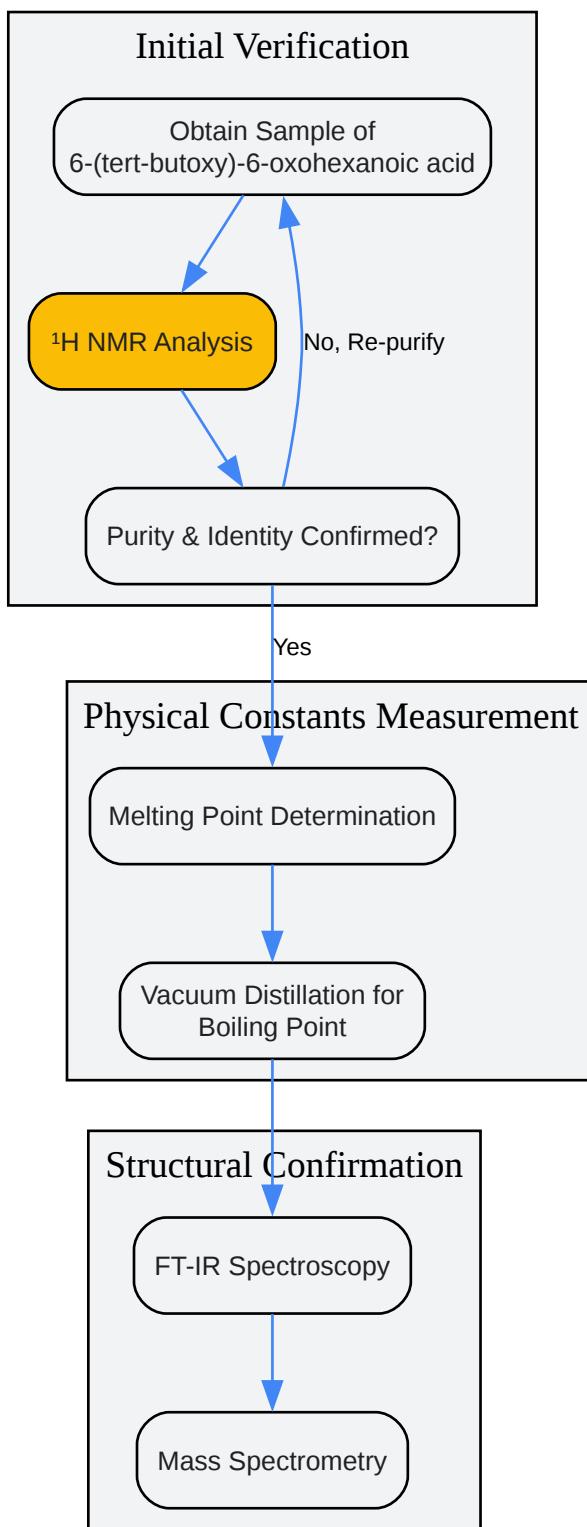

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the overall structure.

Predicted Fragmentation Pattern (Electron Impact, EI):

- Molecular Ion (M^+): A peak at $m/z = 202$, corresponding to the molecular weight of the compound.^[2]

- Base Peak (M-57): A very prominent peak at $m/z = 145$. This corresponds to the loss of a tert-butyl cation ($[\text{C}(\text{CH}_3)_3]^+$, $m/z = 57$), a highly characteristic and stabilizing fragmentation pathway for tert-butyl esters.


[Click to download full resolution via product page](#)

Caption: Key fragmentation pathway for **6-(tert-butoxy)-6-oxohexanoic acid** in MS.

Experimental Protocols for Physical Property Determination

The following protocols describe standard, reliable methods for verifying the key physical properties of this compound.

Workflow for Physicochemical Characterization

[Click to download full resolution via product page](#)

Caption: Logical workflow for the experimental characterization of the title compound.

Protocol: Melting Point Determination

- Preparation: Ensure the sample is completely dry and free of solvent. If the sample is a liquid at room temperature, cool it in an ice bath until it solidifies.
- Loading: Crush a small amount of the solidified sample into a fine powder. Tap the open end of a capillary tube into the powder to load a small amount (2-3 mm height).
- Measurement: Place the capillary tube into a calibrated melting point apparatus.
- Heating: Heat the apparatus rapidly to about 5 °C, then slow the heating rate to 1-2 °C per minute.
- Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. A narrow range indicates high purity.

Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.
- Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or C_6D_6) to the NMR tube. Chloroform-d (CDCl_3) is a standard choice.
- Dissolution: Cap the tube and invert it several times to ensure the sample is fully dissolved.
- Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum according to standard instrument parameters, ensuring a sufficient number of scans for a good signal-to-noise ratio.
- Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation. Phase the spectrum and calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl_3).
- Analysis: Integrate the signals and analyze the chemical shifts and splitting patterns to confirm the structure. The integration ratio should correspond to 9:4:4 for the tert-butyl, central methylenes, and alpha-methylenes, respectively.

Safety and Handling

Proper handling is essential to ensure laboratory safety.

- GHS Pictogram: GHS07 (Exclamation Mark)[\[6\]](#)
- Signal Word: Warning[\[3\]](#)[\[6\]](#)
- Hazard Statements:
 - H302: Harmful if swallowed[\[3\]](#)[\[6\]](#)
 - H315: Causes skin irritation[\[3\]](#)[\[6\]](#)
 - H319: Causes serious eye irritation[\[3\]](#)[\[6\]](#)
 - H335: May cause respiratory irritation[\[3\]](#)[\[6\]](#)
- Precautionary Measures:
 - Work in a well-ventilated fume hood.[\[7\]](#)
 - Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[\[7\]](#)
 - Avoid inhalation of vapors and contact with skin and eyes.[\[8\]](#)
- Storage:
 - Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents and bases.[\[7\]](#)
 - For long-term stability and to prevent potential degradation, storage in a freezer at -20°C under an inert atmosphere is recommended.[\[4\]](#)[\[5\]](#)

Conclusion

6-(tert-butoxy)-6-oxohexanoic acid is a versatile synthetic intermediate whose physical properties are well-defined. Its character as a low-melting solid or liquid, its thermal sensitivity

requiring vacuum distillation, and its characteristic spectral signatures provide a clear roadmap for its use in research and development. By understanding and applying the principles and protocols outlined in this guide, scientists can confidently handle, characterize, and implement this valuable compound in their synthetic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 6-(Tert-butoxy)-6-oxohexanoic acid | C10H18O4 | CID 15908937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-(tert-Butoxy)-6-oxohexanoic acid | 52221-07-5 [sigmaaldrich.com]
- 4. 6-tert-butoxy-6-oxohexanoic acid | 52221-07-5 [chemicalbook.com]
- 5. 6-tert-butoxy-6-oxohexanoic acid CAS#: 52221-07-5 [m.chemicalbook.com]
- 6. 52221-07-5 | 6-(tert-Butoxy)-6-oxohexanoic acid | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [6-(tert-butoxy)-6-oxohexanoic acid physical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2567723#6-tert-butoxy-6-oxohexanoic-acid-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com